molecular formula C18H15N7O3S B4582895 9-ethyl-8-methyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

9-ethyl-8-methyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B4582895
M. Wt: 409.4 g/mol
InChI Key: OLMGCKLCVJNMEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocycles like the mentioned compound typically involves multi-step reactions, starting from simple precursors to gradually build the heterocyclic system. For example, Abdelhamid et al. (2013) describe the condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with various heterocyclic amines to synthesize pyrazolo[1,5-a]pyrimidines and related derivatives, which could be analogous to the steps required for synthesizing the mentioned compound (Abdelhamid & Gomha, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared Spectroscopy) analyses. These techniques allow for the determination of the spatial arrangement of atoms within the molecule and the identification of functional groups. Fathima et al. (2011) discussed the structural analysis of a thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivative, providing insights into the intermolecular interactions and molecular geometry that could be relevant for understanding the structure of the compound (Fathima et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of the compound can be inferred from similar heterocyclic compounds, which often undergo nucleophilic substitution, cycloaddition, and electrophilic substitution reactions. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) within the structure makes it a versatile intermediate for further functionalization. Sweidan et al. (2020) explored the selective cyclization modes of related compounds, indicating the potential synthetic versatility of the compound (Sweidan et al., 2020).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the behavior of the compound under different conditions. These properties are influenced by the molecular structure and intermolecular forces within the compound. The analysis by Fathima et al. (2011) provides a basis for understanding how structural features affect physical properties (Fathima et al., 2011).

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds related to the specified chemical structure have been synthesized and evaluated for antimicrobial activities. For instance, a study focused on the synthesis of thienopyrimidine derivatives demonstrated pronounced antimicrobial activity, suggesting the potential for developing new antimicrobial agents from this class of compounds (Bhuiyan et al., 2006).

Antituberculous Agents

Another research avenue explores the synthesis of derivatives with potential antituberculous activity. Ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its structural analogs have been synthesized and evaluated for their tuberculostatic activity, highlighting the importance of structure-activity relationship analysis in the development of antituberculous agents (Titova et al., 2019).

Antibacterial and Antifungal Agents

Further studies have led to the synthesis of new compounds incorporating thiophene and furan moieties, exhibiting significant antibacterial and antifungal activities. These findings underscore the therapeutic potential of these compounds against various microbial strains, positioning them as promising candidates for further development into antibacterial and antifungal agents (Mabkhot et al., 2016).

Anticancer Activity

An unexpected Dimroth rearrangement in the synthesis of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines led to compounds with potent antitumor activity. These derivatives were tested against a panel of 60 human tumor cell lines, showing strong antiproliferative activity at nanomolar concentrations, highlighting their potential as anticancer agents (Lauria et al., 2013).

properties

IUPAC Name

12-ethyl-11-methyl-4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O3S/c1-3-13-10(2)29-18-15(13)17-21-16(22-24(17)9-19-18)14-5-4-12(28-14)8-23-7-11(6-20-23)25(26)27/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMGCKLCVJNMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)CN5C=C(C=N5)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethyl-8-methyl-2-{5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-ethyl-8-methyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
9-ethyl-8-methyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
Reactant of Route 3
9-ethyl-8-methyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
Reactant of Route 4
9-ethyl-8-methyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
9-ethyl-8-methyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
Reactant of Route 6
9-ethyl-8-methyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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